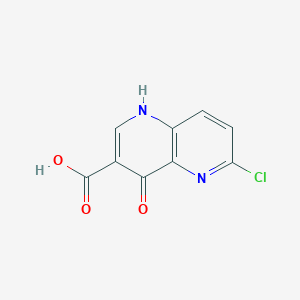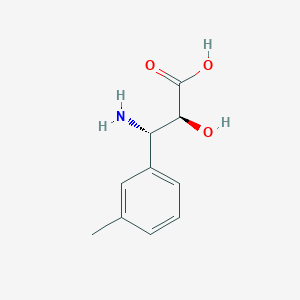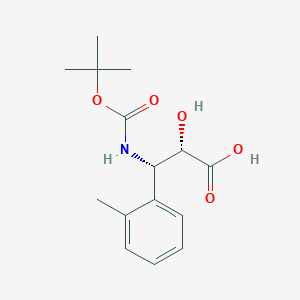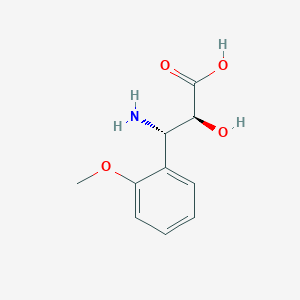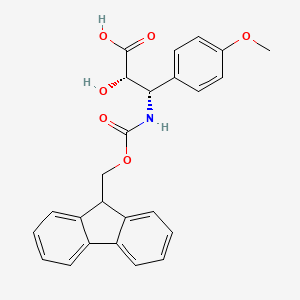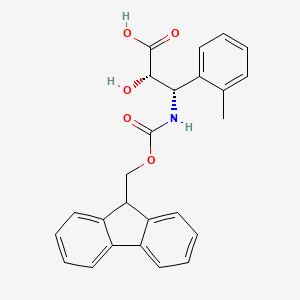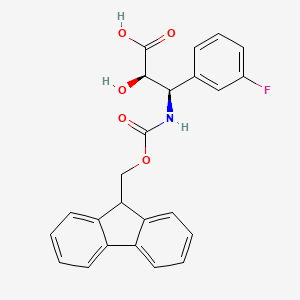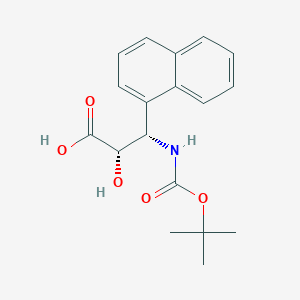
2-(Quinolin-7-YL)acetonitrile
Übersicht
Beschreibung
“2-(Quinolin-7-YL)acetonitrile” is a chemical compound with the molecular formula C11H8N2 . It is also known by other names such as “2-quinolin-7-ylacetonitrile” and "(Quinolin-7-yl)acetonitrile" .
Molecular Structure Analysis
The molecular weight of “2-(Quinolin-7-YL)acetonitrile” is 168.19 g/mol . The InChI string representation of its structure is “InChI=1S/C11H8N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5H2” and its InChIKey is "HBMKWMMAMFSGAL-UHFFFAOYSA-N" . The Canonical SMILES representation of its structure is "C1=CC2=C(C=C(C=C2)CC#N)N=C1" .Physical And Chemical Properties Analysis
“2-(Quinolin-7-YL)acetonitrile” has a molecular weight of 168.19 g/mol . It has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 168.068748264 g/mol . Its topological polar surface area is 36.7 Ų . It has 13 heavy atoms . Its complexity, as computed by PubChem, is 215 .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Tuberculosis remains a global health challenge. Quinoline derivatives, including 2-(Quinolin-7-YL)acetonitrile, are evaluated for their antitubercular effects. Researchers assess its potency against Mycobacterium tuberculosis and explore potential synergies with existing drugs.
These diverse applications highlight the versatility of 2-(Quinolin-7-YL)acetonitrile and underscore its significance in medicinal chemistry and drug discovery. Researchers continue to explore its potential and optimize its properties for therapeutic use . If you need further details or additional applications, feel free to ask!
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoline derivatives, which include 2-(quinolin-7-yl)acetonitrile, are known to have a broad spectrum of biological activities . They have been reported to exhibit anticancer, antioxidant, anti-inflammatory, antimalarial, and antibacterial activities . Therefore, the targets can be inferred to be the proteins or enzymes involved in these biological processes.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various biological responses . For instance, some quinoline derivatives have been reported to inhibit tumor growth by inducing cell cycle arrest, apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple biochemical pathways are likely to be affected. These could include pathways related to cell cycle regulation, inflammation, oxidative stress, and microbial metabolism.
Result of Action
Based on the known biological activities of quinoline derivatives , it can be inferred that the compound may induce changes at the molecular and cellular levels that lead to its observed biological effects.
Eigenschaften
IUPAC Name |
2-quinolin-7-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMKWMMAMFSGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC#N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695245 | |
| Record name | (Quinolin-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-7-YL)acetonitrile | |
CAS RN |
97850-36-7 | |
| Record name | (Quinolin-7-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-7-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




